molecular formula C10H11NO4 B13512577 N-piperonyl glycine

N-piperonyl glycine

Cat. No.: B13512577
M. Wt: 209.20 g/mol
InChI Key: SRVRHTQVWWJDGA-UHFFFAOYSA-N
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Description

N-piperonyl glycine (chemical formula: C₈H₁₁NO₃) is an organic compound that combines an N-phenyl group with the amino acid glycine

  • Structure: : It consists of a phenyl ring (C₆H₅) attached to the amino group (NHCH₂) of glycine, resulting in the following structure:

    N-piperonyl glycine=C₆H₅NHCH₂CO₂H\text{this compound} = \text{C₆H₅NHCH₂CO₂H} N-piperonyl glycine=C₆H₅NHCH₂CO₂H

  • Industrial Significance: : this compound gained fame as the precursor to indigo dye in industrial processes . Its unique structure makes it a valuable starting material for various applications.

Preparation Methods

N-piperonyl glycine can be synthesized through the Strecker reaction:

    Strecker Reaction:

Chemical Reactions Analysis

N-piperonyl glycine participates in several chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the carbonyl group (CO) can yield reduced derivatives.

    Substitution: The phenyl group allows for substitution reactions with electrophiles.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and halogens (e.g., Br₂) are used.

    Major Products: These reactions yield diverse products, including substituted derivatives and intermediates for further synthesis.

Scientific Research Applications

N-piperonyl glycine finds applications in:

    Chemistry: As a building block for designing novel compounds.

    Biology: Studying enzyme inhibition and metabolic pathways.

    Medicine: Investigating potential therapeutic effects.

    Industry: Beyond indigo dye, it may have applications in other chemical processes.

Mechanism of Action

The exact mechanism by which N-piperonyl glycine exerts its effects depends on the context. It may interact with specific molecular targets or modulate biochemical pathways. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

    Similar Compounds: Phenylglycine (C₆H₅CH(NH₂)CO₂H) is an isomer of N-piperonyl glycine.

    Uniqueness: this compound’s N-phenyl group sets it apart, offering distinct reactivity and applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethylamino)acetic acid

InChI

InChI=1S/C10H11NO4/c12-10(13)5-11-4-7-1-2-8-9(3-7)15-6-14-8/h1-3,11H,4-6H2,(H,12,13)

InChI Key

SRVRHTQVWWJDGA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC(=O)O

Origin of Product

United States

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